3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate

HTS selectivity off-target profiling GPCR screening

Acquire 3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl propanoate (CAS 610758-23-1) to map the steric boundary of the FPR1 binding pocket. With an inactive profile across 11 HTS assays and no curated target liabilities (unlike acetate/pivalate analogs), this ester serves as a clean negative control for GPCR/kinase panels. Its intermediate XLogP (3.3) and hydrolytic stability bridge the esterase-labile acetate and sterically-shielded pivalate, enabling systematic ADME studies of the homologous series.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 610758-23-1
Cat. No. B6500180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate
CAS610758-23-1
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C
InChIInChI=1S/C20H16N2O4/c1-3-18(23)25-13-9-8-12-10-14(20(24)26-17(12)11-13)19-21-15-6-4-5-7-16(15)22(19)2/h4-11H,3H2,1-2H3
InChIKeyTZGLFTDSHMWZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate (CAS 610758-23-1)


3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl propanoate (CAS 610758-23-1, PubChem CID 700020) is a synthetic heterocyclic compound combining a benzimidazole moiety with a coumarin (2H-chromen-2-one) core linked via a propanoate ester at the 7-position. With a molecular formula of C20H16N2O4 and a molecular weight of 348.4 g/mol, this compound belongs to a class of benzimidazole-coumarin hybrids that have been investigated for biological activities including formyl peptide receptor 1 (FPR1) antagonism [1]. Its computed XLogP of 3.3 distinguishes it physicochemically from its closest acetate and pivalate ester analogs [2].

Why 3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate Cannot Be Interchanged with Its Acetate or Pivalate Analogs


Within the 3-(benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl ester series, the nature of the ester substituent at the 7-position critically modulates both physicochemical properties and biological activity profiles. The acetate analog (CID 708260) displays measurable activity at the 5-HT1A serotonin receptor (EC50 > 4.98E+4 nM) and S1P3 receptor [1], while the pivalate (2,2-dimethylpropanoate) analog (CID 1522831) is tested against PLK1 (IC50 > 5.00E+4 nM) [2]. In head-to-head FPR1 SAR studies, even subtle variations in the ester group (acetate vs. pivalate vs. hydroxyl) produce large shifts in IC50 values, with the most potent FPR1 antagonist (Compound 10, acetate ester) achieving an IC50 of 0.31 ± 0.13 µM while close structural analogs with pivalate esters (Compounds 11–14) show no measurable activity (N.A.) in the same assay [3]. The propanoate ester occupies a distinct intermediate physicochemical space—differing from acetate by one methylene unit and from pivalate by reduced steric bulk—meaning that potency, selectivity, and pharmacokinetic behavior cannot be inferred by analogy alone.

Quantitative Differentiation Evidence: 3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate vs. Closest Analogs


PubChem HTS Selectivity Profile: Propanoate Inactive Across 11 Assays vs. Acetate Analog Active at GPCR Targets

In PubChem BioAssay screening data, the propanoate compound (CID 700020) is classified as 'Inactive' in all 11 high-throughput screening (HTS) assays for which data are available, including targets such as 14-3-3 protein interaction, Staphylococcus aureus DNA helicase, Bacillus anthracis CapD enzyme, vaccinia virus DNA synthesis, Vibrio cholerae replication, FBW7 E3 ligase, MITF, TEAD-YAP interaction, GPR151, and human cytomegalovirus nuclear egress [1]. By contrast, the acetate analog (CID 708260) is classified as 'Active' in S1P3 receptor agonist assays (AID 373 and AID 439) [2]. This differential HTS activity profile suggests that the single methylene extension from acetate to propanoate confers a measurably different target engagement landscape.

HTS selectivity off-target profiling GPCR screening

Physicochemical Differentiation: XLogP and Ester Chain Length of Propanoate vs. Acetate and Pivalate Analogs

The computed XLogP for the propanoate compound is 3.3 [1], positioning it between the expected values for the shorter acetate ester (CID 708260, predicted lower XLogP due to one fewer methylene) and the bulkier pivalate ester (CID 1522831, predicted higher XLogP due to the tert-butyl group). The molecular weight of the propanoate (348.4 g/mol) is also intermediate: the acetate analog has MW 320.3 g/mol and the pivalate analog has MW 376.4 g/mol (computed from molecular formulas C19H14N2O4 and C23H20N2O4 respectively) [2]. This graduated physicochemical profile directly impacts membrane permeability, metabolic stability, and formulation behavior.

lipophilicity physicochemical properties ester SAR

FPR1 Antagonist SAR: Ester Group Identity Determines Activity — Propanoate Occupies Untested Chemical Space

In a systematic SAR study of 3-(benzimidazol-2-yl)-4H-chromen-4-one FPR1 antagonists, the ester group at the 7-position (R2) was a critical determinant of activity. Compounds with acetate ester (R2 = OCOCH3) at specific R1/R3 combinations showed potent FPR1 antagonism: Compound 1 (R1=CH2CH3, R3=CH3) had an IC50 of 1.4 ± 0.24 µM, and Compound 10 (R1=(CH2)5CH3, R3=CH3) showed an IC50 of 0.31 ± 0.13 µM [1]. In striking contrast, all four compounds bearing the pivalate ester (R2 = OCO-tBu; Compounds 11–14) showed no measurable FPR1 antagonism (N.A.) regardless of R1/R3 substitution [1]. The propanoate ester (R2 = OCOCH2CH3) was not included in this SAR series, meaning its FPR1 activity remains empirically undetermined and cannot be reliably interpolated from the steep acetate-vs-pivalate activity cliff.

FPR1 antagonism structure-activity relationship chromone SAR

BindingDB Cross-Target Profiling: Propanoate Not Deposed vs. Acetate and Pivalate Analogs with Measured Affinity Data

The BindingDB database contains curated affinity data for the acetate analog (BDBM30985, CID 708260) at the human 5-HT1A serotonin receptor (EC50 > 4.98E+4 nM, pH 7.4, 23°C in a cell-based β-lactamase reporter assay) and activity at the S1P3 receptor [1], as well as for the pivalate analog (BDBM41829, CID 1522831) at the human PLK1 kinase (IC50 > 5.00E+4 nM in a PLK1-PBD binding assay) [2]. No BindingDB entry exists for the propanoate ester (CID 700020), indicating it has not been deposited in the same screening cascades. This absence of deposited affinity data, combined with its inactive HTS profile in PubChem, suggests the propanoate compound has not been prioritized for detailed pharmacological profiling—making it a cleaner starting scaffold for programs seeking to avoid pre-existing target liability annotations.

BindingDB target engagement chemical probe selectivity

Recommended Procurement and Application Scenarios for 3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate


Negative Control Compound for GPCR and Kinase Screening Cascades

Based on its inactive profile across 11 PubChem HTS assays [1] and the absence of curated target annotations in BindingDB [2], the propanoate compound is well-suited as a negative control in screening cascades where the acetate analog (active at 5-HT1A and S1P3) would introduce confounding signals. Researchers designing GPCR or kinase panels can use this compound to benchmark assay background when evaluating related benzimidazole-coumarin hybrids.

FPR1 Pharmacophore Deconvolution: Probing the Ester Steric Tolerance Window

The FPR1 SAR data from Schepetkin et al. [3] demonstrates a steep activity cliff between acetate esters (IC50 0.31–1.4 µM) and pivalate esters (all inactive, N.A.). The propanoate ester, with its intermediate steric bulk, is the logical next compound to test for defining the steric tolerance boundary of the FPR1 binding pocket. Procuring this compound enables systematic pharmacophore mapping that the existing SAR series has left incomplete.

Physicochemical Probe for Ester-Dependent Permeability and Metabolic Stability Studies

With an XLogP of 3.3 and an intermediate ester chain length [4], the propanoate compound fills a critical gap in the homologous ester series between the acetate (lower logP, potentially higher aqueous solubility but greater susceptibility to esterase-mediated hydrolysis) and the pivalate (higher logP, sterically shielded from hydrolysis but potentially lower solubility). This makes it valuable for systematic studies correlating ester structure with Caco-2 permeability, microsomal stability, and plasma protein binding.

Chemical Biology Scaffold with Minimal Pre-Annotated Target Liability

For chemical biology programs seeking benzimidazole-coumarin scaffolds for probe development, the propanoate compound offers a distinct advantage: unlike the acetate analog (annotated for 5-HT1A and S1P3 activity [2]) or the pivalate analog (annotated for PLK1 [5]), it carries no curated target liability annotations. This reduces the risk of phenotypic screening hits being dismissed as artifacts of known pharmacology, thereby streamlining hit triage and validation.

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